molecular formula C9H10FNO B14032705 4-Cyclopropoxy-2-fluoroaniline

4-Cyclopropoxy-2-fluoroaniline

Cat. No.: B14032705
M. Wt: 167.18 g/mol
InChI Key: IBQUDLHBHAPMLQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FNO. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom and the hydrogen atom at the ortho position is replaced by a cyclopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-fluoroaniline typically involves the nucleophilic substitution of a fluorine atom in a fluorobenzene derivative with a cyclopropoxy group. One common method involves the reaction of 4-fluoronitrobenzene with cyclopropanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding cyclopropyl derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Cyclopropoxy-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance binding affinity through hydrophobic interactions, while the fluorine atom can influence electronic properties and reactivity. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-fluoroaniline is unique due to the presence of both a cyclopropoxy and a fluorine substituent, which can impart distinct chemical and physical properties. This combination can enhance its reactivity and binding interactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoroaniline

InChI

InChI=1S/C9H10FNO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2

InChI Key

IBQUDLHBHAPMLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)N)F

Origin of Product

United States

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